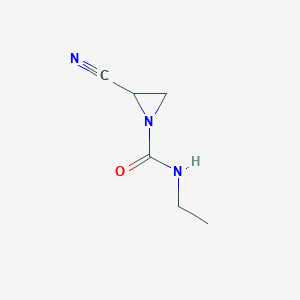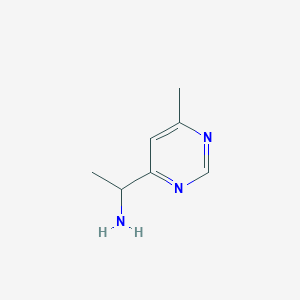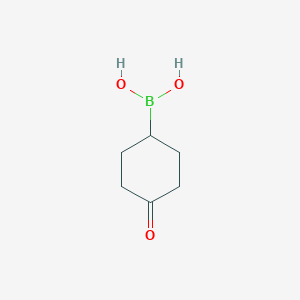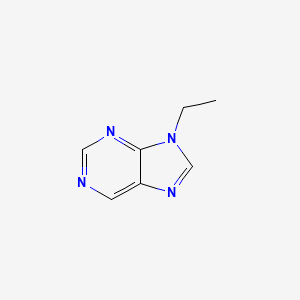
Piperazine-1,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine-1,4-diamine hydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. This compound is widely used in various fields due to its unique chemical properties and biological activities. It is commonly employed in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Piperazine-1,4-diamine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used to synthesize this compound .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine are preferred methods . These processes are highly selective and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Piperazine-1,4-diamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, aziridines, and alkynes . The reaction conditions often involve the use of catalysts such as palladium, ruthenium, and iridium complexes . These catalysts facilitate the reactions and improve the yields of the desired products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Aplicaciones Científicas De Investigación
Piperazine-1,4-diamine hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is employed in the study of enzyme mechanisms and protein interactions. In medicine, it is a key component in the development of drugs for treating various diseases, including cancer, cardiovascular disorders, and neurological conditions . Additionally, it is used in the industry for the production of polymers, surfactants, and other materials .
Mecanismo De Acción
The mechanism of action of piperazine-1,4-diamine hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain parasites. This property makes it an effective anthelmintic agent.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to piperazine-1,4-diamine hydrochloride include diethylenediamine and piperazidine . These compounds share structural similarities but differ in their chemical properties and biological activities.
Uniqueness: this compound is unique due to its high selectivity and efficiency in various chemical reactions. Its ability to act as a GABA receptor agonist also sets it apart from other similar compounds, making it a valuable tool in both scientific research and industrial applications.
Propiedades
Número CAS |
89831-16-3 |
|---|---|
Fórmula molecular |
C4H13ClN4 |
Peso molecular |
152.62 g/mol |
Nombre IUPAC |
piperazine-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N4.ClH/c5-7-1-2-8(6)4-3-7;/h1-6H2;1H |
Clave InChI |
WVRYRXKGFUCBIH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)



![1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)



